(2S,3R)-2-Aminodecane-1,3-diol
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Overview
Description
(2S,3R)-2-Aminodecane-1,3-diol is a chiral organic compound with significant importance in various scientific fields It is characterized by its two stereocenters, which give it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Aminodecane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor molecule, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These biological systems can be optimized to produce the compound in large quantities with high purity. The use of biocatalysts offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Aminodecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
(2S,3R)-2-Aminodecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Aminodecane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Aminodecane-1,3-diol: This stereoisomer has different spatial arrangement of atoms, leading to distinct chemical properties.
(2R,3R)-2-Aminodecane-1,3-diol: Another stereoisomer with unique properties compared to the (2S,3R) form.
(2R,3S)-2-Aminodecane-1,3-diol: This isomer also exhibits different reactivity and biological activity.
Uniqueness
The (2S,3R) configuration of 2-Aminodecane-1,3-diol is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets and different reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H23NO2 |
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Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2S,3R)-2-aminodecane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
InChI Key |
ZIQYSFDTHJDFPW-VHSXEESVSA-N |
Isomeric SMILES |
CCCCCCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
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